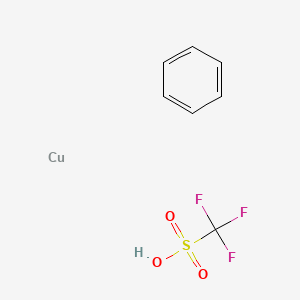
benzene;copper;trifluoromethanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “benzene;copper;trifluoromethanesulfonic acid” is a complex that combines benzene, copper, and trifluoromethanesulfonic acid. This compound is known for its catalytic properties and is often used in various chemical reactions, particularly in organic synthesis. The combination of these three components results in a unique compound with distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzene;copper;trifluoromethanesulfonic acid typically involves the reaction of copper(I) trifluoromethanesulfonate with benzene. The reaction is carried out under controlled conditions to ensure the formation of the desired complex. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the copper(I) ion. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the complex.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and precise control of reaction conditions to ensure consistent product quality. The industrial process may also include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Benzene;copper;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The copper(I) ion in the complex can be oxidized to copper(II) under certain conditions.
Reduction: The copper(II) ion can be reduced back to copper(I) using appropriate reducing agents.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, facilitated by the presence of the copper ion and trifluoromethanesulfonic acid.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide or potassium permanganate, and reducing agents such as sodium borohydride or lithium aluminum hydride. The reactions are typically carried out under mild conditions, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions may result in various substituted benzene derivatives.
Scientific Research Applications
Benzene;copper;trifluoromethanesulfonic acid has a wide range of applications in scientific research, including:
Biology: The compound is used in the study of copper’s role in biological systems and its interactions with organic molecules.
Medicine: Research into the potential therapeutic applications of copper complexes, including their use as antimicrobial agents or in cancer treatment.
Industry: The compound is used in industrial processes that require efficient and selective catalysts for chemical transformations.
Mechanism of Action
The mechanism of action of benzene;copper;trifluoromethanesulfonic acid involves the coordination of the copper ion with the benzene ring and trifluoromethanesulfonic acid. The copper ion acts as a Lewis acid, facilitating various chemical reactions by stabilizing reaction intermediates and lowering activation energies. The trifluoromethanesulfonic acid enhances the reactivity of the copper ion and provides additional stabilization through its strong electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
- Copper(I) trifluoromethanesulfonate toluene complex
- Copper(II) trifluoromethanesulfonate
- Tetrakis(acetonitrile)copper(I) hexafluorophosphate
Uniqueness
Benzene;copper;trifluoromethanesulfonic acid is unique due to its specific combination of benzene, copper, and trifluoromethanesulfonic acid. This combination results in a compound with distinct catalytic properties and reactivity compared to other copper complexes. The presence of trifluoromethanesulfonic acid enhances the compound’s stability and reactivity, making it a valuable catalyst in various chemical reactions.
Properties
Molecular Formula |
C7H7CuF3O3S |
|---|---|
Molecular Weight |
291.74 g/mol |
IUPAC Name |
benzene;copper;trifluoromethanesulfonic acid |
InChI |
InChI=1S/C6H6.CHF3O3S.Cu/c1-2-4-6-5-3-1;2-1(3,4)8(5,6)7;/h1-6H;(H,5,6,7); |
InChI Key |
RQVNQRDXZGFILT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















